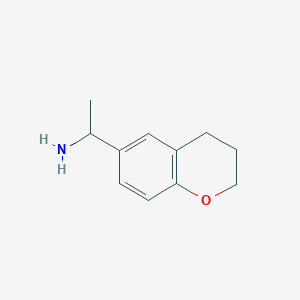

1-Chroman-6-YL-ethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chroman-6-YL-ethylamine, also known as 1-(Chroman-6-yl)ethanamine, is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol .

Synthesis Analysis

The synthesis of chroman derivatives, which includes 1-Chroman-6-YL-ethylamine, can be achieved through a stereoselective method involving an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols . Another method involves the use of amine transaminases, which catalyze the stereoselective transfer of an amino group between an amino donor and a prochiral ketone substrate .Molecular Structure Analysis

The molecular structure of 1-Chroman-6-YL-ethylamine consists of a chroman ring attached to an ethylamine group . The InChIKey for this compound is WLBMOPWNFNFERN-UHFFFAOYSA-N .Chemical Reactions Analysis

Chroman derivatives, including 1-Chroman-6-YL-ethylamine, can undergo various chemical reactions. For instance, they can participate in organocatalytic cascade vinylogous double 1,6-addition reactions between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives .Physical And Chemical Properties Analysis

1-Chroman-6-YL-ethylamine has a molecular weight of 177.24 g/mol and a molecular formula of C11H15NO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .Applications De Recherche Scientifique

Proteomics Research

1-Chroman-6-YL-ethylamine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions . The compound serves as a specialty reagent in the identification and quantification of proteins within complex biological systems. Its role in proteomics is crucial for understanding disease mechanisms and discovering new therapeutic targets.

Pharmacological Studies

In pharmacology, 1-Chroman-6-YL-ethylamine acts as a scaffold for developing new therapeutic agents . It’s involved in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties. This versatility makes it a valuable asset in drug discovery and development.

Organic Synthesis

This compound is significant in organic synthesis, where it’s used to construct complex molecular architectures . It provides a framework for the development of new synthetic methodologies, which are essential for creating novel organic compounds with potential applications in various industries.

Biochemical Research

1-Chroman-6-YL-ethylamine: is a key reagent in biochemical research, particularly in the study of proteomics . It helps in probing the intricate biochemical pathways and understanding the molecular basis of cellular processes, which is fundamental for advancing our knowledge in biology and medicine.

Medicinal Chemistry

In medicinal chemistry, 1-Chroman-6-YL-ethylamine is used as a building block for the isolation and design of novel lead compounds . Its structural properties allow for the creation of diverse analogs with significant biological activities, aiding in the treatment of various diseases.

Analytical Chemistry

The compound finds application in analytical chemistry, where it’s used in the spectrophotometric and luminescent determination of metal ions . Its ability to form coordination compounds (chelates) with metals is exploited for the detection and quantification of trace elements in samples.

Safety and Hazards

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7-8H,2-3,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBMOPWNFNFERN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chroman-6-YL-ethylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)

![8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole HYDROCHLORIDE](/img/structure/B1321595.png)